N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)27(17-20-7-5-4-6-8-20)32(30,31)24-15-11-22(12-16-24)25(29)26-23-13-9-21(10-14-23)19(3)28/h4-16,18H,17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMIAPHKZWSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide typically involves the following steps:
Sulfonamide Formation: The reaction of the acetylated phenyl compound with a sulfonamide derivative.
Benzylation and Isopropylation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Common techniques include:
Refluxing: To maintain the reaction temperature.
Purification: Using recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme inhibition or protein interactions.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide likely involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide and Analogs
Substituent Effects on Bioactivity
Sulfamoyl Group Variations :
- The target compound’s benzyl(propan-2-yl)sulfamoyl group introduces steric bulk compared to LMM5’s benzyl(methyl) group. This may enhance target selectivity or alter membrane permeability in antifungal applications .
- LMM11’s cyclohexyl(ethyl)sulfamoyl group demonstrates that hydrophobic substituents improve antifungal efficacy, suggesting the target’s isopropyl group could similarly enhance activity .
Benzamide Backbone Modifications :
- The 4-acetylphenyl group in the target contrasts with LMM5’s 4-methoxyphenyl-oxadiazole, which may influence electron distribution and binding affinity to fungal enzymes like thioredoxin reductase .
- Compound 1’s nitro-benzimidazole moiety () confers antimicrobial activity, while the target’s sulfamoyl group may redirect activity toward different pathogens.
Biological Activity
N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of sulfamoylbenzamides, which are known for their diverse therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.56 g/mol. The compound features a benzamide structure with a sulfamoyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfamoyl derivatives have shown promising results against various bacterial strains, suggesting that modifications to the benzamide structure can enhance antibacterial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Staphylococcus spp. | TBD |
Anticancer Properties
The anticancer potential of sulfamoylbenzamide derivatives has been investigated extensively. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects of several sulfamoylbenzamide derivatives, including this compound, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
The biological activity of this compound can be attributed to its ability to interfere with specific molecular pathways involved in cell proliferation and survival. The sulfamoyl moiety is believed to play a critical role in binding to target enzymes or receptors, thereby modulating their activity.
Q & A
Q. What are the key synthetic steps for preparing N-(4-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide?
- Methodological Answer : Synthesis typically involves: (1) Sulfamoylation : Introducing the sulfamoyl group via reaction of benzyl(propan-2-yl)amine with chlorosulfonic acid, followed by coupling to a benzene ring. (2) Benzamide formation : Acetylation of the aniline derivative (4-acetylphenyl group) and subsequent coupling to the sulfamoyl-bearing benzene core using carbodiimide-mediated amidation. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize side reactions like hydrolysis of the sulfamoyl group .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on sulfamoyl (-SON) and acetyl (-COCH) proton environments.
- IR Spectroscopy : Identify characteristic peaks for sulfonamide (1320–1160 cm) and amide (1650–1600 cm) bonds .
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for precise bond-length and angle measurements .
Q. How can researchers validate compound purity during synthesis?
- Methodological Answer : Use HPLC with a reverse-phase column (C18) and UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses against enzymes/receptors (e.g., kinases). Set grid boxes around active sites and apply Lamarckian genetic algorithms for conformational sampling .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability, focusing on hydrogen bonds between the sulfamoyl group and catalytic residues .
Q. How can contradictory bioactivity data among structural analogs be resolved?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., ’s thiophene variant) to identify critical functional groups. For example, replacing the benzyl group with cyclohexyl may reduce steric hindrance, enhancing binding affinity.
- Enzyme Inhibition Assays : Quantify IC values using fluorogenic substrates to directly compare potency across analogs .
Q. What in vitro assays evaluate its antimicrobial potential?
- Methodological Answer :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include controls like ciprofloxacin and adjust pH to 7.2 to mimic physiological conditions .
- Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations .
Q. How can crystallographic data inconsistencies be addressed during structure determination?
- Methodological Answer :
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains in cases of non-merohedral twinning.
- Cross-Validation : Compare experimental X-ray data with DFT-calculated IR spectra to confirm functional group assignments .
Q. What reaction optimization strategies improve synthesis yield?
- Methodological Answer :
- DoE Approach : Use a central composite design to optimize temperature (70–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) concentrations.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
